molecular formula C16H18N2O5S B15108600 Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B15108600
M. Wt: 350.4 g/mol
InChI Key: VIBQAXZBJLHNBT-UHFFFAOYSA-N
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Description

Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a structurally complex molecule featuring a tetrahydroisoquinoline backbone fused with a sulfonated oxazole ring and a methyl ester group. However, its specific biological activity and industrial use remain uncharacterized in the provided evidence.

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C16H18N2O5S/c1-10-15(11(2)23-17-10)24(20,21)18-9-13-7-5-4-6-12(13)8-14(18)16(19)22-3/h4-7,14H,8-9H2,1-3H3

InChI Key

VIBQAXZBJLHNBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from the sulfonyl-containing heterocycles and methyl ester derivatives documented in pesticide and pharmacological literature.

Sulfonylurea Herbicides (Triazine-Based Compounds)

lists sulfonylurea herbicides such as metsulfuron methyl ester and triflusulfuron methyl ester , which share the methyl ester and sulfonyl groups with the target compound. However, their core structures differ significantly:

Feature Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Core Structure Tetrahydroisoquinoline + oxazole Triazine ring
Functional Groups Sulfonyl, methyl ester Sulfonylurea bridge, methyl ester
Reported Use Unknown (structural similarity suggests agrochemical or pharmaceutical potential) Herbicides (ALS inhibitors)

Key Differences :

  • The target compound’s tetrahydroisoquinoline scaffold is common in alkaloids and pharmaceuticals (e.g., opioid analogs), while triazine-based sulfonylureas are exclusively agrochemicals .
  • The sulfonyl group in the target compound is directly attached to an oxazole ring, whereas sulfonylureas feature a urea bridge linking the sulfonyl group to the triazine core. This structural divergence likely results in distinct biological targets.
Heterocyclic Sulfonates in Medicinal Chemistry

Meanwhile, references thiazole- and oxazolidine-containing sulfonates, which resemble the target compound’s heterocyclic architecture:

Feature Target Compound Thiazol-5-ylmethyl Derivatives ()
Heterocyclic Motifs Oxazole + tetrahydroisoquinoline Thiazole + oxazolidine
Functional Groups Sulfonyl, methyl ester Carbamate, urea, hydroxyl groups
Potential Use Unclear (oxazole suggests antimicrobial activity) Antifungal or enzyme inhibition (based on carbamate/urea motifs)

Key Differences :

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